molecular formula C11H12ClNO B11176581 1-(3-Chlorobenzoyl)pyrrolidine

1-(3-Chlorobenzoyl)pyrrolidine

Cat. No.: B11176581
M. Wt: 209.67 g/mol
InChI Key: UALNNNIKSZWNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12ClNO It consists of a pyrrolidine ring attached to a 3-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorobenzoyl)pyrrolidine can be synthesized through several methods. One common approach involves the acylation of pyrrolidine with 3-chlorobenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form lactams or other nitrogen-containing heterocycles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or NaBH4, typically in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like KMnO4 or CrO3, usually in aqueous or acidic conditions.

Major Products

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of 1-(3-chlorobenzyl)pyrrolidine.

    Oxidation: Formation of lactams or other oxidized nitrogen heterocycles.

Scientific Research Applications

1-(3-Chlorobenzoyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: It is used in the development of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through conformational flexibility. The chlorine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

1-(3-Chlorobenzoyl)pyrrolidine can be compared with other benzoyl-substituted pyrrolidines and related compounds:

    1-(4-Chlorobenzoyl)pyrrolidine: Similar structure but with the chlorine atom in the para position, which may affect its reactivity and binding properties.

    1-(3-Bromobenzoyl)pyrrolidine: Bromine substitution instead of chlorine, potentially leading to different chemical and biological activities.

    1-(3-Methylbenzoyl)pyrrolidine: Methyl substitution instead of chlorine, which can influence the compound’s hydrophobicity and steric interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(3-chlorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H12ClNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2

InChI Key

UALNNNIKSZWNLM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.